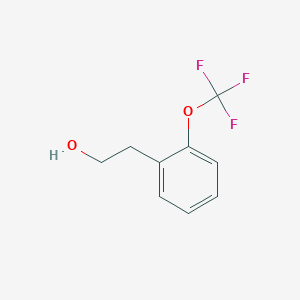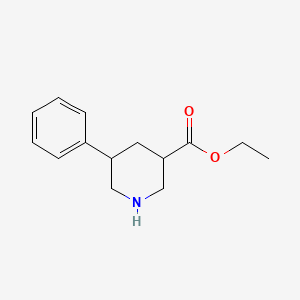
2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate, also known as MPPC, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. MPPC is a carbamate derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail. In
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate:
Antileishmanial Activity
This compound has shown potential in the treatment of leishmaniasis, a parasitic disease caused by protozoan parasites. Research indicates that it can inhibit the growth of Leishmania parasites by targeting specific enzymes essential for their survival . This makes it a promising candidate for developing new antileishmanial drugs.
Antimalarial Applications
The compound has also been evaluated for its antimalarial properties. Studies have demonstrated its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . Its mechanism of action involves disrupting the parasite’s metabolic pathways, which are crucial for its replication and survival.
Antimicrobial Potential
Research has explored the antimicrobial properties of this compound, particularly against bacterial and fungal pathogens. It has shown efficacy in inhibiting the growth of various microbial strains, making it a potential candidate for developing new antimicrobial agents . This could be particularly useful in addressing antibiotic resistance.
Cancer Research
In cancer research, this compound has been investigated for its potential as an anticancer agent. It has shown the ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways . This property makes it a valuable candidate for developing new cancer therapies.
Neuroprotective Effects
Studies have suggested that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its mechanism involves protecting neurons from oxidative stress and apoptosis, thereby preserving cognitive function.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory properties. It has shown the ability to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential candidate for developing new anti-inflammatory drugs.
Antioxidant Activity
Research has indicated that this compound possesses antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress . This activity is beneficial in preventing cellular damage and aging, and it could be explored for developing supplements or treatments for oxidative stress-related conditions.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial for the survival of various pathogens . This property can be leveraged to develop enzyme inhibitors that can be used in treating diseases caused by these pathogens.
作用機序
Target of Action
The primary target of this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the modulation of various biological processes that are dependent on NAD+ .
Biochemical Pathways
The activation of NAMPT affects the NAD+ salvage pathway, which is crucial for cellular energy metabolism . The increase in NAD+ levels can influence various downstream effects, such as enhancing cellular respiration and ATP production, and modulating sirtuin activity, which are NAD±dependent deacetylases involved in cellular stress response and aging .
Pharmacokinetics
The compound’s efficacy suggests that it has sufficient bioavailability to exert its effects on nampt .
Result of Action
The activation of NAMPT by the compound leads to an increase in NAD+ levels, which can have various molecular and cellular effects. These include enhanced energy metabolism, improved cellular stress response, and potential impacts on cellular aging processes .
特性
IUPAC Name |
2-morpholin-4-ylethyl N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-21-16(2-3-20-21)15-10-14(11-18-13-15)12-19-17(23)25-9-6-22-4-7-24-8-5-22/h2-3,10-11,13H,4-9,12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISRAUIAGDGPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)OCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-Dimethylphenyl)-7-[(3-methoxyphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2844177.png)
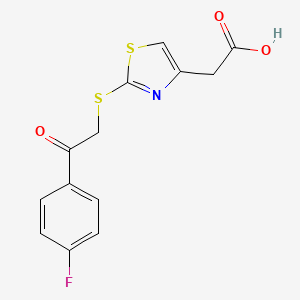
![(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2844180.png)
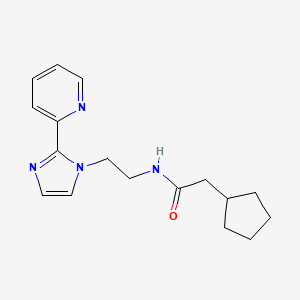
![(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2844182.png)
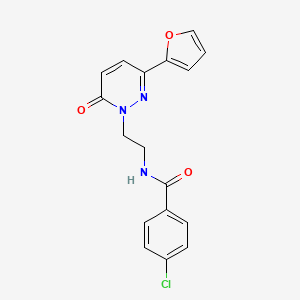


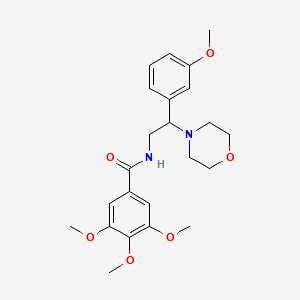
![2-{[3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2844191.png)
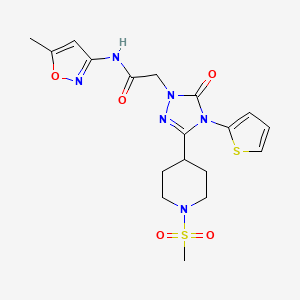
![3-(4-chlorobenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2844193.png)
